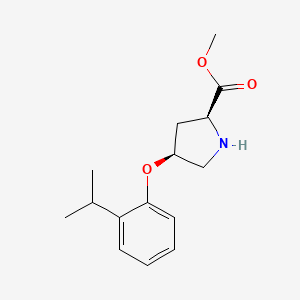![molecular formula C17H21N3O B1437095 3-Amino-N-[4-(diethylamino)phenyl]benzamide CAS No. 1018244-09-1](/img/structure/B1437095.png)
3-Amino-N-[4-(diethylamino)phenyl]benzamide
Overview
Description
3-Amino-N-[4-(diethylamino)phenyl]benzamide is a biochemical used for proteomics research . Its molecular formula is C17H21N3O and its molecular weight is 283.37 .
Synthesis Analysis
The synthesis of a similar compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The reaction yielded the title compound in 85% .Molecular Structure Analysis
The solid complex of the synthesized compound was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .Chemical Reactions Analysis
The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-N-[4-(diethylamino)phenyl]benzamide is 283.37 . More detailed physical and chemical properties are not specified in the retrieved papers.Scientific Research Applications
Antibacterial and Computational Study
The compound has been synthesized as an ion-associate complex through green chemistry and characterized using various physicochemical methods. This synthesis is vital for understanding the interactions between bioactive molecules and receptors. The compound has shown potential in antibacterial activity and has been studied using Density Functional Theory (DFT) to understand its ground state electronic characteristics, molecular orbitals, and molecular electrostatic potential (Mostafa et al., 2023).
Synthesis of Block Copolymer
The compound was involved in the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity. This synthesis also led to the production of block copolymers containing aramide, demonstrating the compound's utility in creating complex polymer structures with potential applications in material science (Yokozawa et al., 2002).
Antioxidant Activity
The compound has been involved in studies related to its capacity as an antioxidant. The electrochemical oxidation mechanisms of amino-substituted benzamide derivatives were examined, providing insights into their free radical scavenging activity, which is crucial for their potential application in therapeutic and protective treatments against oxidative stress (Jovanović et al., 2020).
Synthesis of Poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene]
The compound has been used in the synthesis of poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] (PBDP), which is synthesized via ring-opening polymerization and macromolecular substitution. PBDP has potential applications in biomedical fields, especially considering its hydrolytic degradation properties in different media (Amin et al., 2017).
properties
IUPAC Name |
3-amino-N-[4-(diethylamino)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-20(4-2)16-10-8-15(9-11-16)19-17(21)13-6-5-7-14(18)12-13/h5-12H,3-4,18H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXMPORVDPWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-[4-(diethylamino)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)


![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)





